molecular formula C32H28ClOP B12694205 2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium CAS No. 93839-51-1

2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium

Cat. No.: B12694205
CAS No.: 93839-51-1
M. Wt: 495.0 g/mol
InChI Key: ABXDTUCCFBARLG-UHFFFAOYSA-M
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Description

2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium is a chemical compound with the molecular formula C32H28ClOP. It is a salt formed by the combination of 2-benzyl-4-chlorophenolate and methyl(triphenyl)phosphanium. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium typically involves the reaction of 2-benzyl-4-chlorophenol with methyltriphenylphosphonium bromide. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium is unique due to its combination of a phenolic and phosphonium component, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .

Properties

CAS No.

93839-51-1

Molecular Formula

C32H28ClOP

Molecular Weight

495.0 g/mol

IUPAC Name

2-benzyl-4-chlorophenolate;methyl(triphenyl)phosphanium

InChI

InChI=1S/C19H18P.C13H11ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h2-16H,1H3;1-7,9,15H,8H2/q+1;/p-1

InChI Key

ABXDTUCCFBARLG-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-]

Origin of Product

United States

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